molecular formula C8H3F5O3 B1590874 Methyl pentafluorophenyl carbonate CAS No. 36919-03-6

Methyl pentafluorophenyl carbonate

Cat. No. B1590874
CAS RN: 36919-03-6
M. Wt: 242.1 g/mol
InChI Key: HGYOVHMDBHQLOE-UHFFFAOYSA-N
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Description

Methyl pentafluorophenyl carbonate (MPFC) is a versatile reagent used in organic synthesis and in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a colorless liquid with a pungent odor. MPFC is a relatively new reagent, and its use has been increasing in recent years due to its high reactivity, low cost, and its ability to be used in a variety of reactions.

Scientific Research Applications

Synthesis of Functionalized Cyclic Carbonate Monomers

Methyl pentafluorophenyl carbonate has been utilized in the development of functionalized cyclic carbonate monomers. This includes the use of a cyclic carbonate intermediate with an active pentafluorophenyl ester group, facilitating the synthesis of a wide variety of functionalized cyclic carbonates. These compounds are significant due to the increasing demand for biodegradable and biocompatible polymers, offering a versatile platform for innovative material synthesis (Sanders et al., 2010).

High Voltage Lithium-ion Batteries

In the field of energy storage, methyl pentafluorophenyl carbonate derivatives have been explored as electrolyte additives in high-voltage lithium-ion batteries. Their usage has demonstrated improvements in the cycling performance of these batteries. Notably, they contribute to the formation of a protective film on the battery's cathode, which is crucial for enhancing the longevity and efficiency of the battery cells (Xu et al., 2012).

Catalysts in Organic and Organometallic Chemistry

Certain methyl pentafluorophenyl carbonate derivatives have found applications as catalysts in organic and organometallic reactions. These compounds can catalyze various chemical processes, such as hydrometallation reactions, alkylations, and aldol-type reactions, indicating their potential in diverse chemical synthesis and industrial applications (Erker, 2005).

Peptide Synthesis

Methyl pentafluorophenyl carbonate is also significant in the realm of biochemistry, particularly in peptide synthesis. It has been used for the simultaneous protection of amino groups and activation of carboxyl groups in amino acids, an essential step in peptide synthesis. This method offers high yields and efficiency, indicating its importance in the synthesis of peptides and related biomolecules (Bhat et al., 2002).

Nanoporous Materials

The use of methyl pentafluorophenyl carbonate in the synthesis of nanoporous materials is another significant application. These materials have potential uses in filtration, sensors, and other technologies where porous structures with specific chemical functionalities are required (Zhao et al., 2013).

properties

IUPAC Name

methyl (2,3,4,5,6-pentafluorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c1-15-8(14)16-7-5(12)3(10)2(9)4(11)6(7)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYOVHMDBHQLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557159
Record name Methyl pentafluorophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pentafluorophenyl carbonate

CAS RN

36919-03-6
Record name Methyl 2,3,4,5,6-pentafluorophenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36919-03-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl pentafluorophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Pentafluorophenyl Carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KJ Hale, M Grabski, JT Flasz - Organic letters, 2013 - ACS Publications
… poor outcome of this process with 1, several alternate C-alkoxycarbonylating agents were evaluated, including methoxycarbonyl imidazolide 7 and methyl pentafluorophenyl carbonate …
Number of citations: 31 pubs.acs.org
K Abe - Electrolytes for Lithium and Lithium-Ion Batteries, 2014 - Springer
… found that pentafluorophenol compounds, such as pentafluorophenyl methanesulfonate (64) and methyl pentafluorophenyl carbonate (65), can be used as additives in small quantities […
Number of citations: 16 link.springer.com
AA Neverov, LD Chen, S George… - Canadian Journal of …, 2013 - cdnsciencepub.com
… Methyl pentafluorophenyl carbonate (97%), methyl phenyl carbonate (97%), and methyl isopropyl carbonate (97%) were purchased from Alfa Aesar. …
Number of citations: 5 cdnsciencepub.com
KJ Hale - Organic Letters, 2013 - ACS Publications
… new method for enolate C-acylation, (64) based upon ketone enolization with MgBr 2 ·Et 2 O and Hunig’s base in CH 2 Cl 2 , (65) and capture with methyl pentafluorophenyl-carbonate, …
Number of citations: 9 pubs.acs.org
JT Flasz, KJ Hale - Organic letters, 2012 - ACS Publications
… Eventually, after much experimentation, we discovered that methyl pentafluorophenyl carbonate in the presence of MgBr 2 ·Et 2 O, Hunig’s base, and DMAP (9) in CH 2 Cl 2 could effect …
Number of citations: 25 pubs.acs.org
M MELDAL - Peptides in Immunology: Proceedings of a …, 1996 - John Wiley & Sons
Number of citations: 0
UM Reinscheid - 2007 - pure.mpg.de
Konformationsanalyse von Naturstoffen und ihren Derivaten anhand von NMR-Parametern und computerchemischen Rechnungen Page 1 Konformationsanalyse von Naturstoffen und …
Number of citations: 4 pure.mpg.de

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